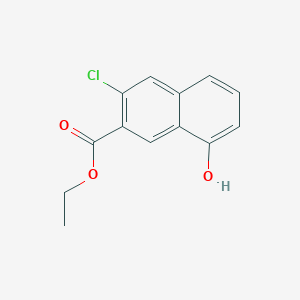

Ethyl 3-chloro-8-hydroxynaphthalene-2-carboxylate

Número de catálogo B8485283

Peso molecular: 250.68 g/mol

Clave InChI: LCHIKVQGOGLGPS-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07781438B2

Procedure details

Tetrabutylammonium iodide (3.74 g, 10.12 mmol, 1.3 equiv) was added to a solution of 3-chloro-8-methoxy-naphthalene-2-carboxylic acid ethyl ester (2.06 g, 7.79 mmol) in anhydrous CH2Cl2 (39 ml). After cooling to −78° C., BCl3 (1M solution in CH2Cl2, 19.46 ml, 19.46 mmol, 2.5 equiv) was added dropwise. The reaction mixture was stirred at −78° C. for 30 minutes and then let warm to room temperature. After 2 hours at room temperature, cold water (4° C., 40 ml) was added slowly, and the resulting mixture was vigorously stirred for 30 minutes before it was extracted with EtOAc (800 ml total). The combined organic layers were washed with concentrated aqueous NaHCO3 solution (100 ml) and concentrated aqueous NH4Cl solution (100 ml), dried over Na2SO4, filtered and concentrated in vacuo. Purification via flash chromatography (gradient of hexane/EtOAc 100:0 to 6:4) afforded the title compound (1.84 g, 95%, inseparable 1:1.3 mixture of regioisomers A:B) as a slightly yellow solid. 1H NMR (400 MHz, d6-DMSO): δ=10.69 (br s, 1H isomer B), 10.55 (br s, 1H isomer A), 8.60 (s, 1H isomer B), 8.35 (s, 1H isomer A), 8.16 (s, 1H isomer A), 8.06 (s, 1H isomer B), 7.55-7.36 (m, 2H isomer A+2H isomer B), 7.01 (d, J=7.6 Hz, 1H isomer A), 6.95 (d, J=7.5 Hz, 1H isomer B), 4.36 (q, J=7.1 Hz, 2H isomer A+2H isomer B), 1.37-1.33 (m, 3H isomer A+3H isomer B). MS (ES+): 251 (M+H)+.

Quantity

2.06 g

Type

reactant

Reaction Step Three

Name

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9]([O:17]C)[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2].B(Cl)(Cl)Cl.O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[CH2:1]([O:3][C:4]([C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[C:9]([OH:17])[CH:10]=[CH:11][CH:12]=2)[CH:7]=1)=[O:5])[CH3:2] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

19.46 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

40 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

2.06 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)OC

|

|

Name

|

|

|

Quantity

|

3.74 g

|

|

Type

|

catalyst

|

|

Smiles

|

[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

39 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at −78° C. for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

let warm to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 2 hours at room temperature

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was vigorously stirred for 30 minutes before it

|

|

Duration

|

30 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted with EtOAc (800 ml total)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with concentrated aqueous NaHCO3 solution (100 ml) and concentrated aqueous NH4Cl solution (100 ml)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification via flash chromatography (gradient of hexane/EtOAc 100:0 to 6:4)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=O)C1=CC2=C(C=CC=C2C=C1Cl)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |